INY-03-041 (trihydrochloride)
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Overview
Description
INY-03-041 (trihydrochloride) is a potent and highly selective degrader of the protein kinase B (AKT) family, which includes AKT1, AKT2, and AKT3. This compound is designed to target and degrade these proteins, which play a crucial role in various cellular processes such as proliferation, survival, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: INY-03-041 (trihydrochloride) is synthesized by conjugating the ATP-competitive AKT inhibitor Ipatasertib with Lenalidomide, a Cereblon ligand. The synthesis involves multiple steps, including the formation of the conjugate through a series of chemical reactions under controlled conditions .
Industrial Production Methods: The industrial production of INY-03-041 (trihydrochloride) follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: INY-03-041 (trihydrochloride) primarily undergoes degradation reactions facilitated by the PROTAC mechanism. This involves the recruitment of the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of AKT proteins .
Common Reagents and Conditions: The key reagents involved in the synthesis of INY-03-041 (trihydrochloride) include Ipatasertib and Lenalidomide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the final product .
Major Products Formed: The major product formed from the degradation reaction is the ubiquitinated AKT protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
INY-03-041 (trihydrochloride) has several scientific research applications, particularly in the fields of cancer biology and molecular pharmacology. It is used to study the role of AKT proteins in cancer and to develop potential therapeutic strategies targeting these proteins. The compound has shown enhanced anti-proliferative effects compared to traditional AKT inhibitors, making it a valuable tool for cancer research .
Mechanism of Action
INY-03-041 (trihydrochloride) exerts its effects by binding to AKT proteins and recruiting the E3 ubiquitin ligase Cereblon. This leads to the ubiquitination of AKT proteins, marking them for degradation by the proteasome. The degradation of AKT proteins results in the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
INY-03-041 (trihydrochloride) is unique in its ability to induce sustained degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This distinguishes it from other AKT inhibitors, such as GDC-0068, which only inhibit the catalytic activity of AKT proteins without promoting their degradation . Similar compounds include other PROTAC-based degraders targeting different proteins, but INY-03-041 (trihydrochloride) is specifically designed for AKT degradation .
Properties
Molecular Formula |
C44H59Cl4N7O5 |
---|---|
Molecular Weight |
907.8 g/mol |
IUPAC Name |
3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;trihydrochloride |
InChI |
InChI=1S/C44H56ClN7O5.3ClH/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55;;;/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55);3*1H/t29-,34-,36?,37-;;;/m1.../s1 |
InChI Key |
CIUCPYHEIZXRGR-LMSABIMISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl |
Origin of Product |
United States |
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